Genisteine Genisteine eta-Isosparteine is a natural product found in Bolusanthus speciosus, Ulex airensis, and other organisms with data available.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Brand Name: Vulcanchem
CAS No.: 446-95-7
VCID: VC21337919
InChI: InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
SMILES: C1CCN2CC3CC(C2C1)CN4C3CCCC4
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol

Genisteine

CAS No.: 446-95-7

Cat. No.: VC21337919

Molecular Formula: C15H26N2

Molecular Weight: 234.38 g/mol

* For research use only. Not for human or veterinary use.

Genisteine - 446-95-7

CAS No. 446-95-7
Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
IUPAC Name (1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Standard InChI InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
Standard InChI Key SLRCCWJSBJZJBV-AJNGGQMLSA-N
Isomeric SMILES C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4
SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4
Canonical SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4

Structural Differentiation from Genistein

It is crucial to differentiate Genisteine (C15H26N2) from Genistein (4',5,7-trihydroxyisoflavone), as they are entirely different compounds with similar names . Genistein is a well-studied isoflavone and phytoestrogen found primarily in soy products, with a different chemical structure (C15H10O5) and extensively documented pharmacological properties .

Table 2: Comparison of Genisteine and Genistein

PropertyGenisteineGenisteinSource
Chemical FormulaC15H26N2C15H10O5 ,
Chemical ClassAlkaloid (likely quinolizidine alkaloid)Isoflavone (phytoestrogen) ,
Molecular Weight234.3803Not explicitly specified in sources
Primary SourcesNot specified in search resultsSoybean seeds, plants in Fabaceae family ,
Biological ActivitiesNot detailed in available literatureAntioxidant, anti-inflammatory, anticancer, neuroprotective, cardiovascular protection , ,

Based on its structural features and relationship to isosparteine, Genisteine appears to be a bicyclic alkaloid related to sparteine and other quinolizidine alkaloids, which are found in various plant species, particularly those in the Fabaceae family.

Future Research Directions

Given the limited information available on Genisteine (C15H26N2), several promising research avenues could be pursued:

Chemical and Structural Studies

  • Detailed structural elucidation using advanced spectroscopic techniques

  • Investigation of its physical and chemical properties

  • Exploration of its stability and reactivity under various conditions

These studies would help establish a fundamental understanding of Genisteine's chemical behavior and provide a foundation for further research into its potential applications.

Biological and Pharmacological Studies

  • Screening for potential biological activities based on its structural similarity to other quinolizidine alkaloids

  • Investigation of its potential pharmacological properties, including cardiovascular, antimicrobial, or neurological effects

  • Studies on its toxicological profile and safety

Given that related alkaloids have shown pharmacological activity, Genisteine may exhibit similar properties that could be therapeutically relevant.

Source and Natural Occurrence

  • Identification of natural sources of Genisteine

  • Studies on its biosynthesis in plants or other organisms

  • Investigation of its ecological role in natural settings

Understanding where Genisteine occurs naturally could provide insights into its biological role and potential uses.

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